1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
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Overview
Description
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of bromobenzoyl, carbohydrazonoyl, naphthyl, and dichlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Preparation of 4-Bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.
Formation of carbohydrazonoyl intermediate: The 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with 2-naphthylamine: The carbohydrazonoyl intermediate is coupled with 2-naphthylamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Esterification with 2,4-dichlorobenzoic acid: Finally, the resulting compound is esterified with 2,4-dichlorobenzoic acid using a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
Uniqueness
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its naphthyl group, in particular, may enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
CAS No. |
765274-91-7 |
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Molecular Formula |
C25H15BrCl2N2O3 |
Molecular Weight |
542.2 g/mol |
IUPAC Name |
[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H15BrCl2N2O3/c26-17-8-5-16(6-9-17)24(31)30-29-14-21-19-4-2-1-3-15(19)7-12-23(21)33-25(32)20-11-10-18(27)13-22(20)28/h1-14H,(H,30,31)/b29-14+ |
InChI Key |
UYGPLLDEBQGDPU-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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